

Application Notes and Protocols for Flow Cytometry Analysis with Avidin Conjugates

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for utilizing **avidin** conjugates in flow cytometry. The exceptional affinity of **avidin** and its bacterial analog, strept**avidin**, for biotin enables a versatile and sensitive method for detecting and quantifying cellular targets. This system is particularly advantageous for signal amplification, allowing for the robust detection of low-abundance antigens, and for providing flexibility in multicolor panel design.

Principle of Avidin-Biotin Based Flow Cytometry

The core of this technique lies in the remarkably strong and specific non-covalent interaction between **avidin** (or strept**avidin**) and biotin (Vitamin B7).[1][2][3] In a typical indirect flow cytometry workflow, a primary antibody conjugated to biotin is used to label the cellular target. Subsequently, a fluorescently labeled **avidin** or strept**avidin** conjugate is added, which binds to the biotinylated primary antibody, providing a fluorescent signal for detection by the flow cytometer.[1][4] This multi-step approach offers significant signal amplification because multiple fluorophore-conjugated strept**avidin** molecules can bind to a single biotinylated antibody, which itself can have multiple biotin molecules attached.[1][3]

Streptavidin, isolated from Streptomyces avidinii, is often preferred over egg white avidin as it is not glycosylated and exhibits a near-neutral isoelectric point, which reduces non-specific binding and background fluorescence.[2][5] Commonly used streptavidin conjugates in flow



cytometry include those with bright fluorophores like Phycoerythrin (PE) and Allophycocyanin (APC), which offer high quantum yields and are well-suited for multicolor analysis.[6][7]

Key Applications

The **avidin**-biotin system is a versatile tool applicable to a wide range of flow cytometry assays:

- Immunophenotyping of Surface Markers: Ideal for identifying and quantifying various cell populations based on their surface antigen expression, especially for markers with low expression levels.
- Intracellular Staining: Enables the detection of cytoplasmic and nuclear proteins, such as cytokines, transcription factors, and signaling molecules, after cell fixation and permeabilization.[8][9][10]
- Phospho-Flow Cytometry: Allows for the analysis of phosphorylation states of intracellular signaling proteins, providing insights into cellular activation and signaling pathways.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for consideration when designing experiments using **avidin** conjugates.

Table 1: Properties of Common Streptavidin-Fluorophore Conjugates

Conjugate	Excitation Max (nm)	Emission Max (nm)	Brightness
Streptavidin-PE	488, 565	578	Very High
Streptavidin-APC	650	660	Very High
Streptavidin-FITC	495	519	Moderate
Streptavidin-PerCP	482	678	High

Note: Spectral properties can vary slightly between manufacturers.[6][13][14]

Table 2: Recommended Reagent Concentrations and Cell Numbers

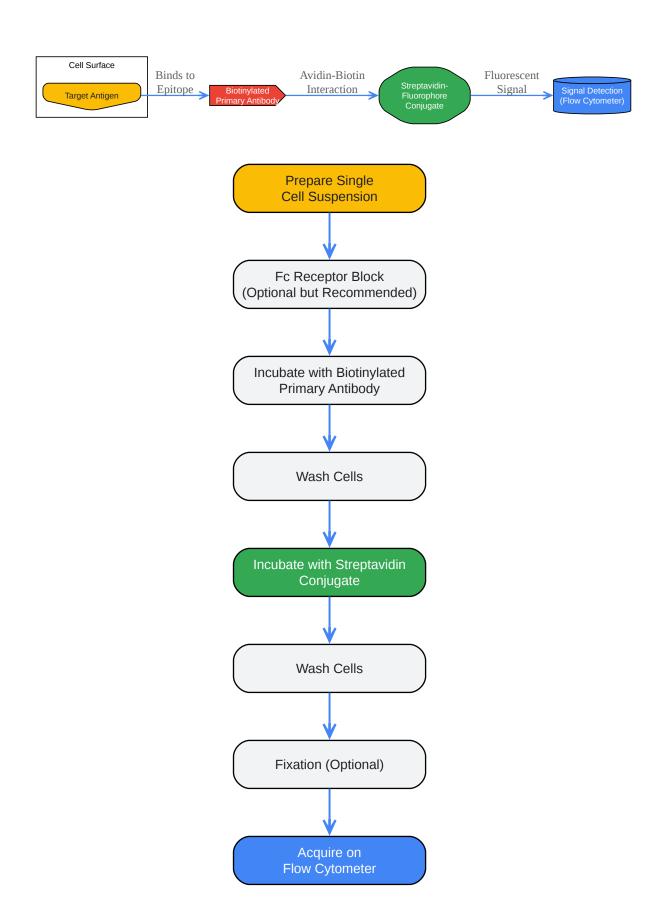


Parameter	Surface Staining	Intracellular Staining (Cytokines)	Phospho-Protein Staining
Cell Number per Tube	0.5 - 1 x 10 ⁶	1 x 10 ⁶	1 x 10 ⁶
Biotinylated Primary Antibody	Titrate (typically 0.1- 1.0 μg/10 ⁶ cells)	Titrate (typically 0.25- 2.0 μg/10 ⁶ cells)	Titrate (typically 0.5- 2.5 μg/10 ⁶ cells)
Streptavidin Conjugate	Titrate (typically 0.1- 0.5 μg/10 ⁶ cells)	Titrate (typically 0.25- 1.0 μg/10 ⁶ cells)	Titrate (typically 0.25- 1.0 μg/10 ⁶ cells)
Incubation Volume	50 - 100 μL	100 μL	100 μL

Note: All reagents should be titrated for optimal performance in your specific assay.[9][14][15] [16]

Diagrams and Workflows Principle of Avidin-Biotin Staining







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